ARC7

Description

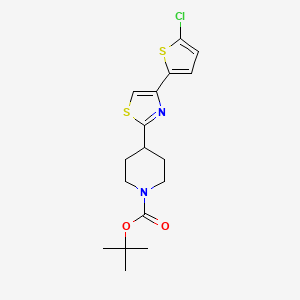

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H21ClN2O2S2 |

|---|---|

Molecular Weight |

384.9 g/mol |

IUPAC Name |

tert-butyl 4-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H21ClN2O2S2/c1-17(2,3)22-16(21)20-8-6-11(7-9-20)15-19-12(10-23-15)13-4-5-14(18)24-13/h4-5,10-11H,6-9H2,1-3H3 |

InChI Key |

XDKPTHRLGIBRNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)C3=CC=C(S3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Orchestration of Cell Division in Streptomyces coelicolor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces coelicolor, a filamentous bacterium renowned for its complex lifecycle and prolific production of secondary metabolites, presents a unique model for studying bacterial cell division. Unlike the binary fission observed in many bacteria, S. coelicolor undergoes a distinct process of sporulation-specific cell division within its aerial hyphae, leading to the formation of long chains of unigenomic spores. This intricate process is governed by a specialized set of proteins that ensure the precise and coordinated formation of multiple septa. While the term "ARC7" does not correspond to a known protein in the context of Streptomyces coelicolor cell division, this guide provides an in-depth examination of the key players that orchestrate this critical biological event, including the FtsZ protein, the SsgA-like protein (SALP) family, and SepG.

Core Proteins in Streptomyces coelicolor Cell Division

The process of septation and spore formation in S. coelicolor is a tightly regulated cascade of protein interactions. At the heart of this machinery is the tubulin homolog FtsZ, which forms the cytokinetic Z-ring. However, the positioning and activation of FtsZ are controlled by a unique set of proteins, most notably the SsgA-like proteins.

FtsZ: The Cytoskeletal Scaffold

FtsZ is a highly conserved GTP-binding protein that polymerizes to form the Z-ring at the future site of cell division. In S. coelicolor, FtsZ is essential for the formation of the regularly spaced septa in aerial hyphae that lead to spore formation.[1][2][3] Unlike in many other bacteria, FtsZ is not essential for the viability of S. coelicolor.[4] During sporulation, FtsZ assembles into spectacular ladder-like structures within the aerial hyphae.[3][5] The assembly dynamics of FtsZ are developmentally modulated, involving the formation of spiral-shaped intermediates that are subsequently remodeled into regularly spaced Z-rings.[2]

The SsgA-Like Proteins (SALPs): Master Regulators of Sporulation-Specific Division

The SsgA-like proteins are a family of small, actinomycete-specific regulatory proteins that play crucial roles in controlling various stages of sporulation.[6][7] S. coelicolor possesses seven members of this family: SsgA, SsgB, SsgC, SsgD, SsgE, SsgF, and SsgG.

-

SsgA and SsgB: These two proteins are central to the initiation of sporulation-specific cell division. SsgA is involved in activating the division process, while SsgB is critical for the correct localization of FtsZ to the division sites.[5][6] SsgB directly recruits FtsZ and tethers the resulting Z-ring to the cytoplasmic membrane.[5] Mutants lacking ssgA or ssgB are unable to form the characteristic FtsZ ladders and are consequently blocked in sporulation.[5][8]

-

SsgC-G: The other SALPs have more specialized roles in the later stages of spore formation.[6][9] SsgC is implicated in DNA segregation and condensation, SsgD in the synthesis of the spore wall, SsgE and SsgF in the autolytic separation of spores, and SsgG in ensuring the precise localization of septa.[6][7]

SepG: A Crucial Membrane-Associated Coordinator

SepG is a transmembrane protein that plays a vital role in coordinating septum formation and nucleoid organization.[1][10][11] It is required for the correct localization of SsgB to the future division sites.[1][10] In the absence of SepG, SsgB fails to localize properly, leading to a failure in Z-ring formation and a block in sporulation.[1][12] Förster resonance energy transfer (FRET) imaging has suggested a direct interaction between SepG and SsgB.[1][10] Furthermore, sepG null mutants exhibit expanded, doughnut-shaped nucleoids, indicating a role for SepG in nucleoid compaction.[1][10][11]

Quantitative Data Summary

| Protein | Function | Mutant Phenotype | Localization | Interacting Partners |

| FtsZ | Forms the Z-ring, the scaffold for the division machinery. | Viable, but blocked in septum formation and sporulation.[4] | Assembles into ladder-like structures in aerial hyphae.[3] | SsgB |

| SsgA | Activates sporulation-specific cell division. | Conditionally non-sporulating.[8] | Forms multiple foci in sporulating aerial hyphae.[13] | - |

| SsgB | Recruits FtsZ to the division site. | Blocked in sporulation, no FtsZ ladders.[5] | Co-localizes with FtsZ at the septum.[5] | FtsZ, SepG |

| SsgC | DNA segregation and condensation. | Aberrant DNA segregation.[6] | - | - |

| SsgD | Spore wall synthesis. | Defective spore wall.[6][7] | - | - |

| SsgE/F | Autolytic spore separation. | Failure in spore separation.[6][7] | - | - |

| SsgG | Septum localization. | Irregular septum placement.[6][7] | - | - |

| SepG | Localizes SsgB to the division site; nucleoid compaction. | Blocked in sporulation; delocalized SsgB; expanded nucleoids.[1][10][11] | Localizes to the periphery of future spore compartments.[10][14] | SsgB |

Signaling Pathways and Experimental Workflows

Signaling Pathway for Sporulation-Specific Cell Division

The initiation of sporulation-specific cell division in S. coelicolor follows a hierarchical pathway. SepG, a transmembrane protein, is crucial for anchoring the division machinery to the membrane. It ensures the correct localization of SsgB, which in turn recruits FtsZ to form the Z-ring. SsgA acts as an activator for this process.

Experimental Workflow for Studying Protein Interactions in Cell Division

A common workflow to investigate the interactions between these cell division proteins involves a combination of genetic and microscopic techniques.

Experimental Protocols

Generation of Gene Knockout Mutants

A standard method for generating in-frame gene deletions in Streptomyces coelicolor utilizes homologous recombination.

-

Construct Design: Flanking regions (typically ~1-2 kb) upstream and downstream of the target gene are amplified by PCR. These fragments are then cloned into a non-replicating E. coli - Streptomyces shuttle vector containing a selectable marker (e.g., apramycin resistance).

-

Conjugation: The resulting plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to S. coelicolor via intergeneric conjugation.

-

Selection of Single Crossovers: Exconjugants are selected on media containing the appropriate antibiotic. This selects for clones where the plasmid has integrated into the chromosome via a single homologous recombination event.

-

Selection of Double Crossovers: Single crossover mutants are then grown on non-selective media to allow for a second recombination event (excision of the plasmid). Replica plating is then used to identify colonies that have lost the vector-borne resistance marker but have retained the desired gene deletion.

-

Verification: The deletion is confirmed by PCR analysis of genomic DNA from the putative mutants.

Fluorescence Microscopy for Protein Localization

Visualizing the subcellular localization of cell division proteins is crucial for understanding their function.

-

Construction of Fluorescent Fusion Plasmids: The gene of interest is cloned in-frame with a gene encoding a fluorescent protein (e.g., eGFP, mCherry) in an integrative or episomal Streptomyces expression vector. The expression is often driven by the native promoter or a well-characterized constitutive or inducible promoter.

-

Transformation: The resulting plasmid is introduced into S. coelicolor wild-type or mutant strains by conjugation or protoplast transformation.

-

Culture and Imaging: The strains are grown on a suitable medium to induce the developmental stage of interest (e.g., sporulation). Mycelia are then mounted on a microscope slide with an agar pad.

-

Microscopy: Images are captured using a fluorescence microscope equipped with appropriate filter sets for the specific fluorescent proteins. Time-lapse microscopy can be employed to study the dynamics of protein localization. For higher resolution, techniques like structured illumination microscopy (SIM) or stimulated emission depletion (STED) microscopy can be used. A derivative of S. coelicolor with reduced autofluorescence can be used to improve image quality.[13][15]

Förster Resonance Energy Transfer (FRET) Imaging

FRET is a powerful technique to determine if two proteins are in close proximity (typically within 1-10 nm), suggesting a direct interaction.

-

Fluorophore Pairing: The two proteins of interest are fused to a suitable FRET pair of fluorescent proteins, such as a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor.

-

Strain Construction: S. coelicolor strains expressing the fusion proteins are generated. Control strains expressing only the donor or only the acceptor are also required.

-

Imaging: The strains are imaged using a fluorescence microscope capable of FRET measurements. This typically involves exciting the donor fluorophore and measuring the emission from both the donor and the acceptor.

-

FRET Analysis: The FRET efficiency is calculated based on the increase in acceptor emission upon donor excitation (sensitized emission) or the decrease in donor fluorescence lifetime in the presence of the acceptor. An increased FRET signal in the strain co-expressing both fusion proteins compared to the controls indicates a close association of the two proteins.

Conclusion

The process of cell division in Streptomyces coelicolor is a highly specialized and complex phenomenon that deviates significantly from the canonical binary fission model. It is orchestrated by a unique set of proteins, including the FtsZ, the SsgA-like protein family, and SepG, which work in concert to ensure the timely and precise formation of spores. A thorough understanding of the function and interplay of these proteins is not only fundamental to bacterial developmental biology but also holds potential for applications in biotechnology and drug development, particularly in optimizing Streptomyces strains for the production of valuable secondary metabolites. Future research will likely uncover further layers of regulation and identify additional components of this intricate molecular machinery.

References

- 1. SepG coordinates sporulation-specific cell division and nucleoid organization in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dynamics of FtsZ Assembly during Sporulation in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assembly of the cell division protein FtsZ into ladder-like structures in the aerial hyphae of Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Growth and viability of Streptomyces coelicolor mutant for the cell division gene ftsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Positive control of cell division: FtsZ is recruited by SsgB during sporulation of Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SsgA-like proteins determine the fate of peptidoglycan during sporulation of Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The SsgA-like proteins in actinomycetes: small proteins up to a big task - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcription of the sporulation gene ssgA is activated by the IclR-type regulator SsgR in a whi-independent manner in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. researchgate.net [researchgate.net]

- 12. SepG coordinates sporulation-specific cell division and nucleoid organization in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imaging of Streptomyces coelicolor A3(2) with Reduced Autofluorescence Reveals a Novel Stage of FtsZ Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Lorlatinib (PF-06463922)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorlatinib, also known as PF-06463922, is a third-generation, macrocyclic tyrosine kinase inhibitor (TKI) that potently and selectively targets Anaplastic Lymphoma Kinase (ALK) and ROS1 rearrangements.[1] Developed by Pfizer, it represents a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier-generation TKIs and those with brain metastases.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for lorlatinib.

The development of lorlatinib was driven by the clinical challenge of acquired resistance to first and second-generation ALK inhibitors in patients with ALK-rearranged NSCLC.[3] A key mechanism of resistance is the emergence of secondary mutations in the ALK kinase domain, with the G1202R mutation being notoriously difficult to target.[1] Furthermore, brain metastases are a common site of disease progression, highlighting the need for a potent, brain-penetrant ALK inhibitor.[1][3] Structure-based drug design and a focus on physicochemical properties to ensure central nervous system (CNS) penetration led to the innovative macrocyclic structure of lorlatinib.[1][3] This design strategy aimed to create a molecule with broad-spectrum activity against various ALK resistance mutations, including G1202R, while maintaining high selectivity and the ability to cross the blood-brain barrier.[1]

Quantitative Data

In Vitro Potency of Lorlatinib

| Target | Cell Line | IC50 (nM) | Reference |

| ROS1 Fusion Enzymes | - | 0.19-0.53 | [4] |

| SLC34A2-ROS1 | HCC78 | 1.3 | [4][5] |

| CD74-ROS1 | BaF3 | 0.6 | [4][5] |

| ALK-dependent | Neuroblastoma Cell Lines | 10-30 | [6] |

| EML4-ALK | Lung Cancer Cell Line | 2.8 | [6] |

Clinical Efficacy of Lorlatinib in ALK-Positive Metastatic NSCLC

| Parameter | Value | 95% Confidence Interval | Reference |

| Overall Response Rate (ORR) | 46% | 31-63% | [2] |

| Median Progression-Free Survival (PFS) | 11.4 months | 3.4 - 16.6 months | [2] |

Signaling Pathway

Lorlatinib is an ATP-competitive small-molecule inhibitor of ALK and ROS1 receptor tyrosine kinases.[5][7] The inhibition of these kinases disrupts downstream signaling pathways involved in cell growth and survival.[8] ROS1 fusion kinases have been shown to signal through the tyrosine phosphatase SHP2, activating both the MEK1/2-ERK1/2 and the AKT/mTORC1 signaling pathways.[5] Treatment with lorlatinib leads to a dose-dependent decrease in the phosphorylation of the ROS1 fusion protein and downstream signaling molecules such as SHP2, Erk1/2, and AKT.[4][5]

Experimental Protocols

Synthesis of Lorlatinib

The synthesis of lorlatinib is a multi-step process that has been optimized for large-scale production.[1] The core structure is assembled through a convergent approach, featuring a key Suzuki cross-coupling reaction and a subsequent macrolactamization to form the characteristic macrocycle.[1][9]

1. Preparation of the Aminopyrazole Nitrile Fragment:

-

Bis-bromination: The synthesis begins with the bis-bromination of a pyrazole ester.[9][10]

-

N-methylation: The dibromopyrazole is then reacted with a protected methylamine, introduced via treatment with a strong base like sodium hydride, to afford the N-methylated intermediate.[1][9][10]

-

Nitrile Formation: The ester group is converted to a nitrile through a three-step sequence: ester hydrolysis, conversion to a primary amide, and subsequent dehydration.[9][10]

2. Preparation of the Borylated Aryl Fragment:

-

Enantioselective Reduction: A commercial ketone is enantioselectively reduced to the corresponding chiral alcohol. Biocatalytic methods employing ketoreductases have proven highly efficient for this transformation on a large scale.[1][10]

-

Ether Formation: The chiral alcohol is activated, typically as a mesylate, and then undergoes an SN2 displacement with 2-amino-3-hydroxypyridine to form the key pyridine ether linkage.[1][9][10]

-

Functionalization and Borylation: The aryl iodide is carbonylated to a methyl ester. This is followed by bromination of the pyridine ring and protection of the amino group. Finally, a Miyaura borylation reaction is performed to generate the borylated aryl fragment required for the Suzuki coupling.[1][9][10]

3. Suzuki Coupling and Macrolactamization:

-

Suzuki Coupling: The aminopyrazole nitrile fragment and the borylated aryl fragment are coupled via a palladium-catalyzed Suzuki reaction.[1]

-

Deprotection and Hydrolysis: The protecting groups are removed under acidic conditions, followed by hydrolysis of the methyl ester.[9][10]

-

Macrolactamization: The final macrocyclic ring is formed through an amide bond formation, often using a coupling reagent like HATU.[9][10]

Kinase Inhibition Assay

Principle: This assay measures the ability of lorlatinib to inhibit the phosphorylation of a substrate by the recombinant ALK or ROS1 kinase domain.[1]

General Protocol:

-

Recombinant human wild-type or mutant ALK/ROS1 kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.[1]

-

Lorlatinib at various concentrations is added to the reaction mixture.[1]

-

The reaction is allowed to proceed at a controlled temperature for a specific time.[1]

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence-based detection, or mass spectrometry.

-

The IC50 value, the concentration of lorlatinib that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Cell Proliferation Assay

Principle: This assay determines the effect of lorlatinib on the viability and proliferation of cancer cell lines expressing ALK or ROS1 fusions.

General Protocol:

-

Cancer cells (e.g., HCC78, BaF3) are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of lorlatinib or a vehicle control.

-

After a specific incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric method, such as MTT, resazurin, or CellTiter-Glo.

-

The absorbance or fluorescence is measured, and the data is used to generate a dose-response curve to determine the IC50 value for cell proliferation.

Conclusion

Lorlatinib is a potent, third-generation ALK/ROS1 inhibitor with a unique macrocyclic structure designed to overcome resistance to previous TKIs and effectively penetrate the central nervous system. Its discovery and development were guided by a strong understanding of the clinical challenges in treating ALK-positive NSCLC. The complex, multi-step synthesis of lorlatinib has been successfully scaled up for clinical and commercial supply. Preclinical and clinical data have demonstrated its significant anti-tumor activity, leading to its approval for the treatment of ALK-positive metastatic NSCLC. Ongoing research continues to explore its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Page loading... [wap.guidechem.com]

- 9. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 10. youtube.com [youtube.com]

Unveiling ARC2: A Synthetic Activator of Cryptic Secondary Metabolite Pathways in Streptomyces coelicolor

A Note on Terminology: Initial inquiries into "ARC7" as an activator of secondary metabolism have yielded limited and disparate results. However, the available scientific literature extensively documents the activity of a structurally related synthetic compound, ARC2 , as a potent elicitor of secondary metabolism in Streptomyces coelicolor. It is highly probable that "this compound" is a typographical error and the intended subject of this guide is ARC2. This document will proceed with a comprehensive technical overview of ARC2.

Executive Summary

Streptomyces coelicolor is a model organism for the study of bacterial development and a prolific producer of bioactive secondary metabolites. However, a significant portion of its biosynthetic gene clusters (BGCs) remain silent under standard laboratory conditions. Chemical elicitors provide a powerful strategy to unlock this cryptic metabolic potential. This whitepaper details the mechanism and application of ARC2, a synthetic small molecule that acts as a species-specific activator of secondary metabolism and sporulation in S. coelicolor. ARC2's mode of action is channeled through the pleiotropic regulatory proteins AfsR and AfsS, key components of a global regulatory network. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of ARC2, including quantitative data on its effects, detailed experimental protocols, and a visualization of its signaling pathway.

Quantitative Data: Impact of ARC2 on Secondary Metabolite Production

ARC2 has been shown to significantly upregulate the production of the blue-pigmented antibiotic actinorhodin and the yellow-pigmented antibiotic undecylprodigiosin in S. coelicolor. The following tables summarize the quantitative effects of ARC2 treatment.

Table 1: Effect of ARC2 on Actinorhodin Production

| Strain | Treatment | Actinorhodin Production (Fold Change vs. Wild Type Control) | Reference |

| S. coelicolor M145 (Wild Type) | 10 µM ARC2 | 2 to 5 | [1] |

| S. coelicolor ΔafsR | 10 µM ARC2 | No significant increase | [2] |

| S. coelicolor ΔafsS | 10 µM ARC2 | No significant increase | [2] |

Table 2: Effect of ARC2 on Other Secondary Metabolites

| Secondary Metabolite | Effect of ARC2 Treatment (10 µM) | Fold Change | Reference |

| Germicidins | Enhanced production | ~3 | [1] |

| Calcium-Dependent Antibiotic (CDA) | Decreased production | ~0.5 | [1] |

Experimental Protocols

The following protocols are based on methodologies described in the primary literature for the application of ARC2 to Streptomyces coelicolor cultures.

Preparation of ARC2 Stock Solution

-

Compound: ARC2 (5-chloro-2-(2,4-dichlorophenoxy)phenol)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Concentration: Prepare a 10 mM stock solution.

-

Storage: Store the stock solution at -20°C.

Treatment of S. coelicolor with ARC2

-

Culture Medium: Prepare a suitable liquid medium for S. coelicolor, such as R5 medium or a defined minimal medium.

-

Inoculation: Inoculate the medium with S. coelicolor spores to a final concentration of 10^6 spores/mL.

-

Incubation: Incubate the cultures at 30°C with shaking (250 rpm).

-

ARC2 Addition: After a predetermined period of growth (e.g., 24 hours), add ARC2 from the stock solution to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration in the culture is not inhibitory (typically ≤ 0.1%).

-

Control: Prepare a control culture with the same concentration of DMSO without ARC2.

-

Continued Incubation: Continue to incubate the cultures under the same conditions for the desired period (e.g., up to 72 hours).

Extraction and Quantification of Actinorhodin

-

Sample Collection: Collect a defined volume of the culture broth at various time points.

-

Cell Lysis: Pellet the mycelium by centrifugation. To extract intracellular actinorhodin, resuspend the pellet in a suitable solvent (e.g., 1 M KOH) and incubate to lyse the cells.

-

pH Adjustment: Adjust the pH of the supernatant (for extracellular actinorhodin) and the lysed cell suspension (for intracellular actinorhodin) to a basic pH (e.g., pH 12) with 1 M KOH. This ensures the blue color of the actinorhodin is stable.

-

Spectrophotometric Quantification: Measure the absorbance of the samples at 640 nm.

-

Calculation: Calculate the concentration of actinorhodin using the extinction coefficient (ε640 = 25,320 M⁻¹ cm⁻¹). Normalize the production to the biomass (e.g., dry cell weight).

Signaling Pathways and Mechanisms of Action

ARC2 is a synthetic compound that is structurally related to the antibiotic triclosan.[2] Its mechanism of action in activating secondary metabolism in S. coelicolor involves the pleiotropic regulatory genes afsR and afsS.[2]

The proposed signaling pathway is as follows:

-

Cellular Stress: ARC2 is believed to induce a cellular stress response.[2]

-

AfsR Activation: This stress signal leads to the activation of AfsR, a global regulator of secondary metabolism. The exact mechanism of how ARC2 activates AfsR is not fully elucidated but may involve post-translational modifications.

-

AfsS Expression: Activated AfsR binds to the promoter of the afsS gene, leading to its transcription and the production of the AfsS protein.[2]

-

Activation of Biosynthetic Gene Clusters: AfsS, in turn, acts as a key activator for the expression of pathway-specific regulatory genes within the secondary metabolite biosynthetic gene clusters, such as actII-ORF4 for actinorhodin production.[3][4] This ultimately leads to the production of the corresponding secondary metabolites.

Interestingly, the serine/threonine kinase AfsK, which is known to phosphorylate and activate AfsR in response to other signals, is not required for the ARC2-mediated activation of actinorhodin production.[2] This suggests that ARC2 triggers a distinct signaling cascade that converges on AfsR.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for ARC2-mediated activation of actinorhodin production in S. coelicolor.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing the effect of ARC2 on secondary metabolite production.

Conclusion

ARC2 serves as a valuable chemical tool for probing the complex regulatory networks governing secondary metabolism in Streptomyces coelicolor. Its ability to specifically activate cryptic biosynthetic pathways through the AfsR-AfsS signaling cascade provides a clear example of how external chemical cues can be harnessed to unlock novel natural products. The data and protocols presented in this whitepaper offer a foundational guide for researchers aiming to utilize ARC2 in their own investigations into the activation of secondary metabolism and the discovery of new bioactive compounds. Further research into the precise molecular targets of ARC2 will undoubtedly provide deeper insights into the intricate control of antibiotic production in this important genus of bacteria.

References

- 1. Recent Advances in Strategies for Activation and Discovery/Characterization of Cryptic Biosynthetic Gene Clusters in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ARC2 response in Streptomcyes coelicolor requires the global regulatory genes afsR and afsS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AfsR as an integrator of signals that are sensed by multiple serine/threonine kinases in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Key Regulatory Networks in Inducing Sporulation in Streptomyces: A Technical Guide

A Note on Terminology: Initial searches for "ARC7" in the context of Streptomyces sporulation did not yield specific information on a protein or gene with this designation. The following guide focuses on the well-established regulatory networks and key proteins known to govern this complex developmental process. It is possible that "this compound" is a novel, uncharacterized factor, a proprietary name, or a misinterpretation of existing nomenclature. This document provides an in-depth overview of the current understanding of sporulation induction in Streptomyces, which will be relevant to researchers in the field.

Introduction

Streptomyces are filamentous Gram-positive bacteria renowned for their complex multicellular lifecycle and their prolific production of secondary metabolites, including a majority of clinically used antibiotics.[1][2] A key feature of their life cycle is the formation of aerial hyphae that differentiate into chains of exospores, a process critical for dispersal.[3][4] This morphological differentiation is tightly controlled by a cascade of regulatory proteins and signaling pathways that respond to environmental and physiological cues. This guide provides a technical overview of the core molecular mechanisms that induce sporulation in Streptomyces, with a focus on the key signaling pathways, experimental methodologies, and data presentation for researchers, scientists, and drug development professionals.

Key Regulatory Cascades in Streptomyces Sporulation

The developmental program leading to sporulation in Streptomyces is primarily orchestrated by the bld and whi gene cascades.

-

The bld Gene Cascade: Erecting the Aerial Mycelium: The bld (for 'bald') genes are essential for the initial stage of differentiation, the formation of aerial hyphae.[3][4] Mutations in these genes result in colonies that fail to produce the characteristic fuzzy aerial mycelium. The bld cascade responds to various signals, including nutrient limitation, and initiates the developmental switch from vegetative to reproductive growth.[4]

-

The whi Gene Cascade: The Onset of Sporulation: Following the erection of aerial hyphae, the whi (for 'white') genes take over to control the process of sporulation itself.[1] These genes are responsible for the septation of the aerial hyphae into prespore compartments, chromosome segregation, and the maturation of spores, which often contain pigments, leading to the characteristic white, gray, or other colors of sporulating colonies.[5]

The "Sky Pathway": A Post-Aerial Growth Regulatory Network

Recent research has unveiled another layer of regulation that operates after the formation of aerial hyphae, termed the "sky pathway".[3][4] This pathway is responsible for controlling the expression of the chaplin (chp) and rodlin (rdl) genes.[3][4]

-

Chaplins and Rodlins: Engineering a Hydrophobic Surface: The chaplin and rodlin proteins are secreted and assemble on the surface of aerial hyphae and spores to form a hydrophobic sheath known as the rodlet layer.[3][4] This layer is crucial for allowing the hyphae to break the surface tension and grow into the air, and it also protects the spores from desiccation.[3]

Signaling Pathways and Key Molecular Players

The decision to sporulate is not a simple linear process but rather a complex interplay of various signaling molecules and regulatory proteins.

A-factor Signaling in Streptomyces griseus

In the model organism Streptomyces griseus, a small signaling molecule called A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) acts as a chemical switch for both morphological differentiation and secondary metabolism.[6]

-

A-factor Receptor and Transcriptional Activation: A-factor binds to its receptor protein, ArpA, causing it to dissociate from the promoter of the adpA gene.[1] The AdpA protein is a key transcriptional activator that turns on a large regulon of genes involved in both sporulation and antibiotic production.[1][6]

The signaling pathway can be visualized as follows:

Caption: A-factor signaling cascade in Streptomyces griseus.

Quantitative Data on Gene Regulation

The study of gene expression during Streptomyces development often involves quantitative techniques like DNA microarrays and RNA-seq. While specific quantitative data for a hypothetical "this compound" is unavailable, the following table illustrates the type of data generated in such studies, focusing on known key regulatory genes.

| Gene | Mutant Phenotype | Fold Change in Expression (Sporulation vs. Vegetative Growth) | Reference Regulator |

| bldA | Bald (no aerial hyphae) | > 10-fold increase | BldA-tRNA |

| whiG | White (no sporulation) | > 20-fold increase | WhiG (Sigma factor) |

| chpE | Defective aerial hyphae | > 50-fold increase | Sky pathway |

| rdlA | Defective aerial hyphae | > 50-fold increase | Sky pathway |

| adpA | No sporulation/antibiotics | > 100-fold increase (in response to A-factor) | ArpA (repressor) |

Note: The fold change values are illustrative and can vary depending on the Streptomyces species and experimental conditions.

Experimental Protocols

Studying Streptomyces sporulation requires specific microbiological and molecular biology techniques.

General Culture and Sporulation Induction

-

Media: Streptomyces are typically grown on solid agar media to observe morphological differentiation. Common media include Soy Flour Mannitol (SFM) and R2YE.[2][7] Liquid cultures are used for biomass production and genetic manipulations but often do not support sporulation unless specific nutritional downshifts are applied.[2][7][8]

-

Inoculation: Plates are inoculated with spores or mycelial fragments and incubated at 28-30°C for several days to weeks.[2]

-

Observation: Colony morphology, including the formation of aerial mycelium and pigmented spores, is observed visually and using microscopy.

Gene Disruption and Complementation

A common approach to study gene function is to create a null mutant and then reintroduce the wild-type gene to see if the phenotype is restored.

Caption: Workflow for gene disruption and complementation.

Transcriptional Analysis

-

RNA Isolation: RNA is extracted from Streptomyces cultures at different developmental stages (vegetative growth, aerial hyphae formation, sporulation).

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific genes.

-

DNA Microarrays/RNA-seq: These global approaches allow for the comparison of the entire transcriptome between different developmental stages or between wild-type and mutant strains.[9]

Conclusion

The induction of sporulation in Streptomyces is a sophisticated and tightly regulated process involving a hierarchy of gene cascades and intricate signaling networks. While the specific role of a factor named "this compound" is not documented in current scientific literature, the fundamental principles and key players outlined in this guide, such as the bld and whi genes, the sky pathway, and A-factor signaling, provide a solid framework for understanding this critical aspect of Streptomyces biology. Further research, potentially through global 'omics' approaches and the characterization of novel regulatory elements, will continue to unravel the complexities of this fascinating developmental program, which is intimately linked to the production of valuable secondary metabolites.

References

- 1. SIGNALS AND REGULATORS THAT GOVERN STREPTOMYCES DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Streptomyces development: reach for the sky! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Unusual Response Regulator Influences Sporulation at Early and Late Stages in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Regional organization of gene expression in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Species-Specificity of Arc: A Technical Guide for Researchers

An In-depth Examination of the Activity-Regulated Cytoskeleton-Associated Protein (Arc/Arg3.1) for Drug Development Professionals, Researchers, and Scientists.

Introduction

The Activity-Regulated Cytoskeleton-associated protein (Arc), also known as Arg3.1, is a neuronal immediate-early gene product that is a critical regulator of synaptic plasticity, the molecular basis of learning and memory. Its rapid induction by neuronal activity and its central role in long-term potentiation (LTP) and long-term depression (LTD) have made it a focal point of neuroscience research. Dysfunction in Arc expression or function has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorders, highlighting its potential as a therapeutic target.

This technical guide provides a comprehensive overview of the species-specificity of Arc, detailing its evolutionary conservation, binding affinities, and expression patterns across different species. Furthermore, it outlines the key signaling pathways governed by Arc and provides detailed protocols for essential experiments utilized in its study. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand the nuanced biology of Arc and its potential for therapeutic intervention.

Species-Specificity of the Arc Protein

The species-specificity of a protein is a critical consideration in drug development, as it can dictate the translatability of preclinical findings to human applications. Understanding the evolutionary conservation and species-specific differences in Arc's structure, function, and expression is paramount for the design and interpretation of cross-species studies.

Evolutionary Conservation and Orthologs

Phylogenetic analyses reveal that the Arc gene is highly conserved among tetrapods (mammals, birds, reptiles, and amphibians) but is conspicuously absent in fish lineages. Interestingly, a functionally analogous but evolutionarily distinct Arc homolog has been identified in Drosophila melanogaster, suggesting a convergent evolution of this critical plasticity protein. The mammalian Arc protein is encoded by the ARC gene, located on chromosome 8 in humans, chromosome 15 in mice, and chromosome 7 in rats.[1]

Sequence alignment studies of mammalian Arc proteins demonstrate a high degree of conservation, particularly in the N-terminal and central regions that encompass the domains responsible for protein-protein interactions and capsid formation. However, the C-terminal tail of Arc exhibits significant sequence divergence among mammalian species.[2][3][4]

Comparative Binding Affinities and Expression Levels

Quantitative data on the binding affinities of Arc from different species with its various interacting partners are crucial for understanding potential functional differences. While comprehensive comparative data remains an active area of research, some key findings have been established.

| Species | Binding Partner | Method | Affinity (KD) | Reference |

| Rat | TARPγ2 (Stargazin) peptide | Fluorescence Polarization | ~60 µM | [1][5] |

This table will be expanded as more quantitative data becomes available.

Quantitative analysis of Arc protein expression has revealed its highest concentrations in the cortex and hippocampus of the rat brain.[6] While comprehensive quantitative comparisons of Arc expression levels across a wide range of species are not yet available, its expression is tightly regulated by neuronal activity in all studied mammalian species.

Key Signaling Pathways Involving Arc

Arc plays a central role in two major signaling pathways that modulate synaptic strength: the NMDA receptor-dependent induction pathway and the AMPA receptor endocytosis pathway.

NMDA Receptor-Dependent Induction of Arc

The transcription of the Arc gene is rapidly and transiently induced in response to neuronal activity, primarily through the activation of N-methyl-D-aspartate receptors (NMDARs). This process is dependent on the mitogen-activated protein kinase (MAPK) cascade.[7]

Arc-Mediated AMPA Receptor Endocytosis

A primary function of Arc protein at the postsynaptic density is to facilitate the endocytosis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), leading to a reduction in synaptic strength. This process is crucial for long-term depression (LTD) and homeostatic plasticity. Arc interacts with components of the endocytic machinery, including endophilin and dynamin, to promote the internalization of AMPARs.[5][8][9]

Arc Interaction with the PI3K-AKT Signaling Pathway

Recent evidence has implicated Arc in the modulation of the phosphoinositide 3-kinase (PI3K)-AKT signaling pathway. This interaction appears to be important for metaplasticity, the process by which the threshold for inducing synaptic plasticity is altered. Arc can bind to the p55γ regulatory subunit of PI3K, influencing downstream AKT signaling.[3][10][11][12]

Experimental Protocols

The study of Arc protein relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in Arc research.

Co-Immunoprecipitation (Co-IP) for Identifying Protein-Protein Interactions

Co-IP is a powerful technique to identify in vivo protein-protein interactions.[13][14][15][16]

Objective: To determine if Arc interacts with a putative binding partner in a cellular context.

Materials:

-

Cell or tissue lysate containing the proteins of interest.

-

Antibody specific to Arc (bait protein).

-

Protein A/G magnetic beads.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

SDS-PAGE gels and Western blotting apparatus.

-

Antibody specific to the putative interacting protein (prey protein).

Procedure:

-

Cell Lysis: Lyse cells or tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors to release proteins while maintaining their native interactions.

-

Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding of proteins to the beads.

-

Immunoprecipitation: Add the Arc-specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to Arc.

-

Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-Arc complexes.

-

Washing: Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting protein. The presence of a band corresponding to the prey protein indicates an interaction with Arc.

X-ray Crystallography for Determining Protein Structure

X-ray crystallography is a technique used to determine the three-dimensional structure of a protein at atomic resolution.[17]

Objective: To solve the crystal structure of Arc or its domains.

General Protocol Outline:

-

Protein Expression and Purification: Express a high-purity, homogenous sample of the Arc protein or a specific domain. This often involves recombinant expression in bacterial or eukaryotic systems followed by multiple chromatography steps.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) to find conditions that promote the formation of well-ordered protein crystals. This is often done using high-throughput robotic screening.

-

X-ray Diffraction Data Collection: Expose the protein crystals to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Determination: Process the diffraction data to determine the electron density map of the protein. A three-dimensional model of the protein is then built into this electron density map.

-

Structure Refinement and Validation: Refine the atomic coordinates of the model to best fit the experimental data and validate the final structure for its geometric and stereochemical quality.

Note: The specific conditions for crystallization and data collection are highly dependent on the protein and must be empirically determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Studying Protein Dynamics and Interactions

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution.[18][19][20][21]

Objective: To characterize the structure and dynamics of Arc and its interactions with binding partners in a near-native state.

General Protocol Outline:

-

Isotope Labeling: Express the Arc protein with stable isotopes, typically 15N and/or 13C, to make it "NMR-active."

-

Sample Preparation: Prepare a concentrated, stable, and homogenous sample of the isotopically labeled Arc protein in a suitable NMR buffer.

-

NMR Data Acquisition: Acquire a series of multi-dimensional NMR experiments to assign the chemical shifts of the protein's backbone and side-chain atoms.

-

Structural Restraints: Collect NMR data that provide structural restraints, such as Nuclear Overhauser Effects (NOEs) for inter-proton distances and residual dipolar couplings (RDCs) for bond vector orientations.

-

Structure Calculation: Use computational methods to calculate a family of protein structures that are consistent with the experimental restraints.

-

Interaction Studies: To study interactions, titrate a binding partner into the NMR sample of Arc and monitor the changes in the NMR spectrum. These changes can be used to map the binding interface and determine binding affinities.

Conclusion and Future Directions

The Activity-Regulated Cytoskeleton-associated protein, Arc, stands as a pivotal regulator of synaptic plasticity and a promising target for therapeutic intervention in a host of neurological and psychiatric disorders. This technical guide has provided a detailed overview of the current understanding of Arc's species-specificity, its intricate signaling pathways, and the key experimental methodologies employed in its investigation.

While significant progress has been made, several critical questions remain. A more comprehensive, quantitative understanding of the species-specific differences in Arc's binding affinities and expression levels is essential for the effective translation of preclinical research. Furthermore, the elucidation of the high-resolution structures of full-length Arc from different species in complex with its various binding partners will provide invaluable insights for structure-based drug design.

Future research should focus on filling these knowledge gaps. The continued application of advanced techniques such as cryo-electron microscopy and in-cell NMR will undoubtedly shed further light on the dynamic nature of Arc's function. A deeper understanding of the species-specific nuances of Arc biology will ultimately pave the way for the development of novel and effective therapeutic strategies targeting this master regulator of synaptic plasticity.

References

- 1. Structural Basis of Arc Binding to Synaptic Proteins: Implications for Cognitive Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMDAR-Arc signaling is required for Memory Updating and is disrupted in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The mechanistic link between Arc/Arg3.1 expression and AMPA receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity-regulated cytoskeletal-associated protein (Arc) in presynaptic terminals and extracellular vesicles in hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity-regulated cytoskeleton-associated protein - Wikipedia [en.wikipedia.org]

- 8. Arc Interacts with the Endocytic Machinery to Regulate AMPA Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. studenttheses.uu.nl [studenttheses.uu.nl]

- 10. researchgate.net [researchgate.net]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. NMDA Receptor-Arc Signaling Is Required for Memory Updating and Is Disrupted in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 17. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. NMR-Based Methods for Protein Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cipps.org.au [cipps.org.au]

Unraveling the ARC System in Streptomyces coelicolor: A Technical Guide to the Proteasome-Associated ATPase and Its Targets

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial investigations for a protein denoted as "ARC7" in Streptomyces coelicolor have not yielded specific findings in the current scientific literature. However, extensive analysis suggests a potential reference to the proteasome-associated ATPase, officially designated as "Arc" (encoded by the gene SCO1648), a crucial component of the Pup-proteasome system for protein degradation in this bacterium. This guide provides a comprehensive overview of this system, focusing on the Arc ATPase, its role in cellular physiology, and the methods for identifying its protein targets.

Introduction to the Pup-Proteasome System in S. coelicolor

Streptomyces coelicolor, a model organism for studying bacterial development and antibiotic production, possesses a sophisticated protein degradation machinery akin to the eukaryotic ubiquitin-proteasome system. This pathway, known as the Pup-proteasome system, is central to maintaining protein homeostasis, responding to cellular stress, and regulating complex developmental processes.

At the heart of this system is the 20S proteasome, a barrel-shaped proteolytic complex responsible for degrading targeted proteins. Unlike in many other bacteria, the proteasome in Actinobacteria, including S. coelicolor, plays a vital role. The specificity of this degradation is conferred by a process called pupylation, where a small, intrinsically disordered protein, the Prokaryotic Ubiquitin-like Protein (Pup), is covalently attached to lysine residues of substrate proteins. This "pupylation" serves as a tag, marking the protein for degradation by the proteasome.

The recognition and unfolding of these pupylated substrates, a critical step requiring energy, is carried out by a hexameric AAA+ (ATPases Associated with diverse cellular Activities) ATPase. In S. coelicolor, this function is performed by the proteasome-associated ATPase, Arc (SCO1648). Arc recognizes the Pup-tag, unfolds the substrate protein, and translocates it into the proteolytic chamber of the 20S proteasome.

The ARC (SCO1648) ATPase: Structure and Function

The Arc ATPase is a key component of the Pup-proteasome system, acting as the gatekeeper and engine for protein degradation. It is responsible for recognizing, binding, unfolding, and translocating pupylated proteins into the 20S proteasome core particle.[1] The C-terminus of Arc is thought to be essential for opening the gate of the 20S proteasome, thereby regulating substrate entry and subsequent proteolysis.[1]

The genes encoding the proteasome subunits (PrcA and PrcB) and the Arc ATPase are often found in a conserved gene cluster, highlighting their functional linkage.[2][3]

Signaling Pathways and Biological Roles of the Pup-Proteasome System

The Pup-proteasome system, and by extension the Arc ATPase, is implicated in a variety of crucial cellular processes in S. coelicolor. Its primary role is in maintaining protein quality control by removing misfolded or damaged proteins. However, its influence extends to the regulation of key physiological and morphological differentiation pathways.

Mutational studies have revealed that the absence of a functional Pup-proteasome system renders S. coelicolor highly susceptible to oxidative stress.[4] This suggests that the system is critical for degrading oxidatively damaged proteins, a vital function for survival in its soil environment.

Furthermore, the pupylation system has been shown to affect morphological differentiation and antibiotic production.[5] Interestingly, the Pup ligase (PafA) appears to have a role in sporulation that is independent of the proteasome, indicating a broader regulatory function for pupylation beyond protein degradation.[4]

The following Graphviz diagram illustrates the proposed signaling pathway of the Pup-proteasome system in S. coelicolor.

Target Identification: The "Pupylome" of S. coelicolor

Identifying the substrates of the Pup-proteasome system is key to understanding its regulatory functions. The collection of all pupylated proteins in an organism is referred to as the "pupylome". Proteomic studies have been instrumental in defining the pupylome of S. coelicolor.

Quantitative Data Summary

The following table summarizes the key quantitative findings from proteomic analyses of pupylation in S. coelicolor.

| Parameter | Value | Experimental Context | Reference |

| Total Pupylated Proteins Identified | 110 | Proteomics analysis of strains with and without the 20S proteasome. | [4] |

| Identified Pupylated Proteins (independent study) | 20 | Proteomic analysis of pupylation-deficient mutants. | [5] |

These studies have revealed a diverse set of pupylated proteins, indicating the broad impact of this post-translational modification on cellular physiology.

Experimental Protocols for ARC Target Identification

The identification of Arc targets is intrinsically linked to the identification of pupylated proteins. The primary experimental approach involves affinity purification of pupylated proteins followed by mass spectrometry-based protein identification.

Affinity Purification of Pupylated Proteins

This protocol is adapted from studies on pupylation in S. coelicolor.[4]

Objective: To isolate pupylated proteins from S. coelicolor cell lysates.

Materials:

-

S. coelicolor strain expressing an affinity-tagged version of Pup (e.g., His-tagged or Strep-tagged).

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors).

-

Affinity resin (e.g., Ni-NTA agarose for His-tagged Pup, Strep-Tactin resin for Strep-tagged Pup).

-

Wash Buffer (Lysis Buffer with a low concentration of a mild detergent, e.g., 0.1% Tween 20).

-

Elution Buffer (e.g., Lysis Buffer with a high concentration of imidazole for His-tagged Pup, or desthiobiotin for Strep-tagged Pup).

Procedure:

-

Cell Culture and Harvest: Grow the S. coelicolor strain to the desired growth phase. Harvest cells by centrifugation and wash with a suitable buffer.

-

Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using a method such as sonication or a French press.

-

Clarification of Lysate: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.

-

Affinity Chromatography:

-

Incubate the clarified lysate with the affinity resin to allow binding of the tagged Pup and its conjugated proteins.

-

Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using the Elution Buffer.

-

-

Sample Preparation for Mass Spectrometry: The eluted protein sample can be concentrated and prepared for mass spectrometry analysis.

The following diagram outlines the experimental workflow for pupylome identification.

Mass Spectrometry and Data Analysis

Objective: To identify and quantify the proteins isolated by affinity purification.

Procedure:

-

Protein Digestion: The eluted proteins are typically subjected to in-solution or in-gel digestion with a protease, most commonly trypsin.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Database Searching: The acquired MS/MS spectra are searched against the S. coelicolor protein database to identify the peptides and, consequently, the proteins present in the sample.

-

Data Analysis and Validation: Identified proteins are filtered based on statistical significance to generate a high-confidence list of pupylated proteins. Quantitative proteomics techniques, such as label-free quantification or isotopic labeling, can be employed to compare the pupylome under different conditions.

Conclusion and Future Directions

The Arc ATPase (SCO1648) and the Pup-proteasome system represent a critical regulatory hub in Streptomyces coelicolor. While significant progress has been made in identifying the components and general functions of this pathway, many questions remain. Future research will likely focus on:

-

Elucidating the specific roles of individual pupylated proteins: Understanding why certain proteins are targeted for degradation will provide deeper insights into the regulation of various cellular processes.

-

Investigating the dynamics of the pupylome: How the composition of pupylated proteins changes in response to different environmental cues and developmental stages is a key area for future investigation.

-

Exploring the potential for therapeutic intervention: Given the importance of the proteasome in bacteria, it represents a potential target for the development of novel antibiotics.

This technical guide provides a foundation for researchers and drug development professionals to understand and investigate the Arc-mediated protein degradation pathway in S. coelicolor. The methodologies and data presented herein offer a starting point for further exploration of this fascinating and important biological system.

References

- 1. uniprot.org [uniprot.org]

- 2. The 20S Proteasome of Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 20S proteasome of Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The Absence of Pupylation (Prokaryotic Ubiquitin-Like Protein Modification) Affects Morphological and Physiological Differentiation in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the AfsR/AfsS Global Regulatory System and its Impact on Antibiotic Production in Streptomyces

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the pivotal role of the AfsR/AfsS two-component system in regulating the biosynthesis of secondary metabolites, particularly the antibiotics actinorhodin and undecylprodigiosin, in the model actinomycete, Streptomyces coelicolor.

Introduction to Antibiotic Regulation in Streptomyces

Streptomyces are filamentous soil bacteria renowned for their capacity to produce a vast array of secondary metabolites, including over two-thirds of clinically relevant antibiotics. The production of these compounds is tightly controlled by complex regulatory networks that integrate nutritional and environmental signals to initiate biosynthesis, typically during the stationary phase of growth. These networks are hierarchical, involving global regulators that coordinate broad physiological responses and pathway-specific regulators that directly control the expression of biosynthetic gene clusters (BGCs).

Among the most crucial global regulators in Streptomyces coelicolor is the AfsR/AfsS system. AfsR is a pleiotropic regulator that, once activated, triggers a signaling cascade culminating in the production of multiple antibiotics.[1][2] This guide provides a comprehensive overview of the AfsR/AfsS signaling pathway, its effect on antibiotic yields, and detailed protocols for its study.

The AfsR/AfsS Signaling Cascade

The AfsR/AfsS system acts as a key signal transduction pathway that translates upstream signals into the activation of antibiotic biosynthesis. The currently understood model of this cascade is depicted below and involves several key protein players.

Activation of AfsR through Phosphorylation

AfsR is a 993-amino-acid protein that functions as a transcriptional activator.[2] Its activity is modulated by phosphorylation. The primary kinase responsible for AfsR phosphorylation is AfsK , a membrane-associated serine/threonine protein kinase.[2] Upon receiving specific, yet not fully elucidated, external or internal signals, AfsK autophosphorylates and then phosphorylates AfsR on serine and threonine residues.[2] This phosphorylation event significantly enhances the DNA-binding affinity of AfsR.[2] Other kinases, such as PkaG and AfsL, have also been shown to phosphorylate AfsR, suggesting that it serves as an integration point for multiple signaling pathways.

Transcriptional Activation of afsS by Phosphorylated AfsR

The direct and primary target of phosphorylated AfsR (AfsR-P) is the promoter of the afsS gene.[2] AfsR-P binds to a specific sequence in the afsS promoter, acting as a transcriptional activator and inducing the expression of the afsS gene.[2] AfsR also possesses an ATPase domain, and the energy from ATP hydrolysis is thought to be essential for the transition of the transcriptional machinery from a closed to an open complex, thereby initiating afsS transcription.[2]

The Role of AfsS in Activating Pathway-Specific Regulators

AfsS is a small protein of 63 amino acids that lacks a DNA-binding domain.[3] While its precise mechanism of action is still under investigation, it is understood to function as a crucial downstream effector in the cascade. Recent studies in Streptomyces avermitilis have shown that AfsS can physically interact with AfsR, and this interaction enhances AfsR's binding affinity to the promoters of its target genes.[3]

In S. coelicolor, the expression of AfsS leads to the transcriptional activation of pathway-specific regulatory genes within the actinorhodin (act) and undecylprodigiosin (red) biosynthetic gene clusters. Specifically, AfsS stimulates the expression of actII-ORF4 and redD, the activators for the act and red clusters, respectively.[3] This, in turn, initiates the transcription of the biosynthetic genes required for the production of these two pigmented antibiotics.

Crosstalk with the PhoP Regulator

The regulation of afsS transcription is further complicated by the involvement of another global regulator, PhoP . PhoP is the response regulator of the PhoR-PhoP two-component system, which responds to phosphate limitation. PhoP and AfsR have been shown to be competitive transcriptional activators of afsS, binding to overlapping sites in its promoter.[4] This crosstalk allows for the integration of signals related to phosphate availability into the decision to produce antibiotics.

Signaling Pathway Diagram

Caption: The AfsR/AfsS signaling cascade in S. coelicolor.

Quantitative Effects on Antibiotic Production

Genetic manipulation of the afsR and afsS genes has a profound and demonstrable impact on the production of secondary metabolites. The effects in S. coelicolor are generally positive, while studies in other species, such as S. avermitilis, reveal a repressive role for this system in the production of certain antibiotics.

Table 1: Effect of afsR and afsS Gene Manipulation on Antibiotic Production in Streptomyces coelicolor

| Strain/Condition | Genotype/Modification | Effect on Actinorhodin (Act) Production | Effect on Undecylprodigiosin (Red) Production | Reference(s) |

| Wild-Type | afsR+, afsS+ | Basal Level | Basal Level | N/A |

| afsR Deletion Mutant | ΔafsR | Production abolished under non-permissive nutritional conditions | Production abolished under non-permissive nutritional conditions | [1] |

| afsR Overexpression | Multiple copies of afsR | Production stimulated | Production stimulated | [1] |

| afsS Overexpression | Multiple copies of afsS | Production strongly enhanced | Production stimulated | [3] |

Table 2: Quantitative Effect of afsR and afsS Deletion on Avermectin (AVE) Production in Streptomyces avermitilis

| Strain | Relevant Genotype | Avermectin Titer (mg/L) | Fold Change vs. Wild-Type |

| Wild-Type (WT) | afsR+, afsS+ | 1850 ± 150 | 1.0 |

| ΔafsR | afsR deletion | 4200 ± 250 | ~2.3 |

| ΔafsS | afsS deletion | 3950 ± 200 | ~2.1 |

| ΔafsRΔafsS | Double deletion | 4100 ± 300 | ~2.2 |

| Data synthesized from Hao et al., 2023. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the AfsR/AfsS regulatory system.

Construction of an afsR In-Frame Deletion Mutant in Streptomyces

This protocol utilizes a PCR-targeting system for precise gene replacement.

Workflow Diagram:

Caption: Workflow for creating a gene deletion mutant in Streptomyces.

Methodology:

-

Generate Disruption Cassette: Amplify a disruption cassette (e.g., aac(3)IV-oriT, conferring apramycin resistance) using primers with extensions homologous to the regions immediately flanking the afsR coding sequence.

-

Create Mutant Cosmid: Introduce the amplified cassette into E. coli BW25113 containing a cosmid with the afsR gene and the pIJ790 plasmid (for the λ-Red recombination system). This replaces the afsR gene on the cosmid with the disruption cassette.

-

Transfer to Donor Strain: Isolate the mutant cosmid and transform it into a non-methylating E. coli donor strain, such as ET12567/pUZ8002, for conjugation.

-

Conjugation: Mix the E. coli donor strain with Streptomyces coelicolor spores on a suitable agar medium (e.g., SFM) and incubate to allow for plasmid transfer.

-

Selection of Exconjugants: Overlay the plates with apramycin to select for Streptomyces colonies that have integrated the cosmid via a single crossover event.

-

Screen for Double Crossovers: Subculture the apramycin-resistant colonies on a non-selective medium to allow for a second crossover event, which will excise the plasmid backbone. Screen the resulting colonies for an apramycin-sensitive phenotype, indicating the loss of the resistance cassette and the plasmid, leaving only the gene deletion.

-

PCR Verification: Confirm the in-frame deletion of afsR in the apramycin-sensitive colonies using primers that flank the deleted region and primers internal to the afsR gene.

Quantification of Actinorhodin Production

Actinorhodin is a pH-indicating pigment, blue at alkaline pH and red at acidic pH, allowing for spectrophotometric quantification.

Methodology:

-

Culture Growth: Grow Streptomyces strains in a suitable liquid medium (e.g., R5A) or on solid agar (e.g., SFM).

-

Extraction of Intracellular Actinorhodin:

-

Harvest mycelium by centrifugation.

-

Resuspend the pellet in 1 M KOH and incubate at room temperature to extract the blue pigment.

-

Clarify the extract by centrifugation.

-

-

Extraction of Extracellular Actinorhodin:

-

Take an aliquot of the culture supernatant.

-

Add 1 M KOH to adjust the pH to be alkaline.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the KOH-treated supernatant (extracellular) and the mycelial extract (intracellular) at 640 nm (A640).

-

The concentration of actinorhodin can be calculated using the molar extinction coefficient (ε640 = 25,320 M-1 cm-1).

-

Normalize the actinorhodin concentration to the dry cell weight of the mycelium.

-

Electrophoretic Mobility Shift Assay (EMSA) for AfsR-DNA Binding

EMSA is used to demonstrate the direct binding of a protein (AfsR) to a specific DNA fragment (the afsS promoter).

Methodology:

-

Probe Preparation:

-

Synthesize and anneal complementary oligonucleotides corresponding to the afsS promoter region containing the putative AfsR binding site.

-

Label the resulting double-stranded DNA probe at the 5' end with a radioactive isotope (e.g., [γ-32P]ATP) using T4 polynucleotide kinase or with a non-radioactive tag (e.g., biotin, fluorescent dye).

-

Purify the labeled probe to remove unincorporated label.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the purified, labeled DNA probe with purified AfsR protein in a binding buffer [e.g., 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol].

-

Include a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

For competition assays, add an excess of unlabeled specific probe to one reaction to demonstrate binding specificity.

-

Incubate the reactions at room temperature for 20-30 minutes to allow protein-DNA complexes to form.

-

-

Native Polyacrylamide Gel Electrophoresis (PAGE):

-

Load the binding reactions onto a non-denaturing polyacrylamide gel.

-

Run the gel in a suitable buffer (e.g., 0.5x TBE) at a constant voltage.

-

-

Detection:

-

Dry the gel and expose it to X-ray film or a phosphorimager screen (for radioactive probes).

-

For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or scan the gel directly (for fluorescent dyes).

-

A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex.

-

Conclusion

The AfsR/AfsS system is a cornerstone of the regulatory architecture governing antibiotic production in Streptomyces. As a global regulatory cascade, it integrates various physiological signals to control the expression of multiple antibiotic biosynthetic gene clusters. The positive regulatory role of this system in S. coelicolor contrasts with its repressive function in the biosynthesis of other antibiotics like avermectin, highlighting the complexity and species-specific adaptation of these networks. A thorough understanding of this pathway, facilitated by the experimental protocols detailed herein, is essential for researchers and drug development professionals seeking to harness and manipulate the vast biosynthetic potential of Streptomyces for the discovery and overproduction of novel bioactive compounds.

References

- 1. afsR is a pleiotropic but conditionally required regulatory gene for antibiotic production in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. afsS is a target of AfsR, a transcriptional factor with ATPase activity that globally controls secondary metabolism in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces global regulators AfsR and AfsS interact to co‐regulate antibiotic production and morphological development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actinorhodin and undecylprodigiosin production in wild-type and relA mutant strains of Streptomyces coelicolor A3(2) grown in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of ARC2 on Gene Expression in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptomyces are a genus of bacteria renowned for their complex developmental cycles and their prolific production of secondary metabolites, including a majority of clinically used antibiotics. The regulation of gene expression in these organisms is intricate, involving a hierarchical network of signaling molecules and regulatory proteins. This technical guide delves into the significant impact of the chemical elicitor ARC2 on the transcriptome of Streptomyces coelicolor, a model organism for the genus. ARC2, a synthetic compound, has been shown to dramatically alter gene expression, leading to the activation of silent biosynthetic gene clusters and providing a valuable tool for the discovery of novel natural products. This document provides a comprehensive overview of the effects of ARC2, including quantitative gene expression data, detailed experimental protocols for transcriptomic analysis, and diagrams of the implicated signaling pathways.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial compounds. Streptomyces species represent a rich and historically significant source of such molecules. However, a large proportion of their biosynthetic gene clusters (BGCs) remain silent under standard laboratory conditions. Chemical elicitors, small molecules that can trigger the expression of these silent BGCs, are a powerful strategy for unlocking this hidden biosynthetic potential.

ARC2 is a synthetic small molecule that has been identified as a potent elicitor of secondary metabolism in Streptomyces.[1][2] Its application to Streptomyces coelicolor cultures leads to widespread transcriptional changes, affecting both primary and secondary metabolic pathways.[1] This guide summarizes the key findings related to ARC2's impact on gene expression and provides the necessary technical details for researchers to utilize this tool in their own discovery and development workflows.

Quantitative Analysis of ARC2-Mediated Gene Expression Changes

Treatment of Streptomyces coelicolor with ARC2 results in significant alterations to the transcriptome. Studies have shown that ARC2 affects the expression of genes involved in primary metabolism, including those for amino acid, carbohydrate, lipid, and nucleic acid metabolism.[1] More strikingly, ARC2 induces the expression of at least 16 different secondary metabolic gene clusters.[1]

A key target of ARC2-mediated induction is the biosynthetic gene cluster for the blue-pigmented antibiotic actinorhodin.[1] The upregulation of this cluster serves as a reliable reporter for ARC2 activity. The following table summarizes the observed changes in gene expression for key regulatory and biosynthetic genes in response to ARC2 treatment.

| Gene/Gene Cluster | Function | Fold Change (ARC2 treated vs. control) | Reference |

| act cluster | Actinorhodin biosynthesis | Upregulated | [1] |

| afsR | Global regulator of secondary metabolism | Required for ARC2 effect | [1][2] |

| afsS | Target of AfsR, pleiotropic regulator | Required for ARC2 effect | [1][2] |

| Primary metabolism genes | Amino acid, carbohydrate, lipid, nucleic acid metabolism | Altered expression | [1] |

Experimental Protocols

Reproducing and building upon the findings related to ARC2 requires robust experimental methodologies. The following sections detail the core protocols for studying the impact of ARC2 on Streptomyces gene expression.

Culturing and ARC2 Treatment of Streptomyces coelicolor

-

Strain and Media: Streptomyces coelicolor M145 is a commonly used wild-type strain. Grow cultures in a suitable liquid medium such as Yeast Extract-Malt Extract (YEME) or on solid agar plates (e.g., SFM) for sporulation.[3]

-

Inoculation: Inoculate liquid cultures with a spore suspension to a final concentration of 10^6 spores/mL.

-

Incubation: Incubate cultures at 30°C with shaking (250 rpm) to the desired growth phase (e.g., mid-logarithmic phase).

-